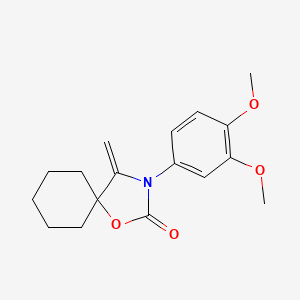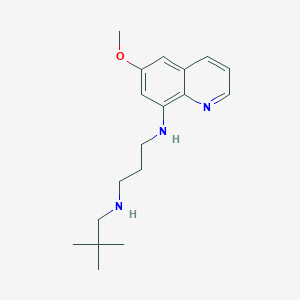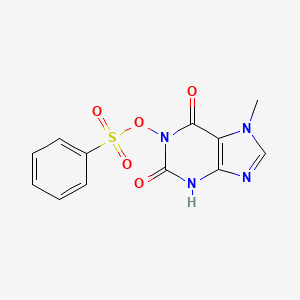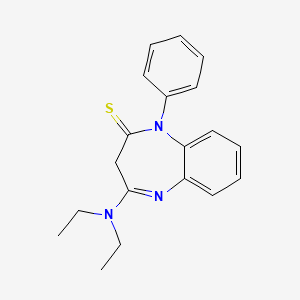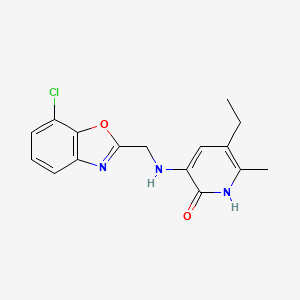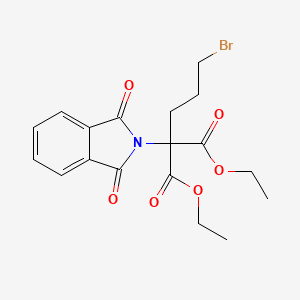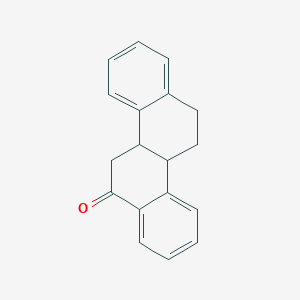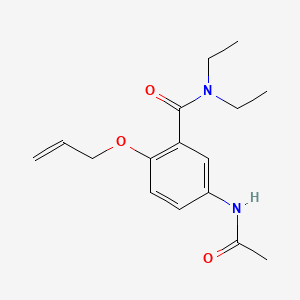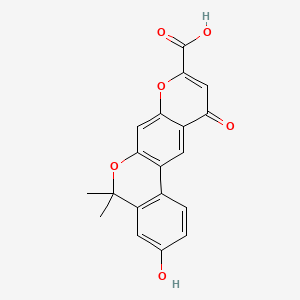
3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid is a complex organic compound known for its unique structural properties It belongs to the class of benzo(a)anthracenes, which are polycyclic aromatic hydrocarbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and scalability. The industrial production process also includes rigorous purification steps to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ketone group may produce a secondary alcohol.
Applications De Recherche Scientifique
3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the hydroxyl group may form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with similar structural features.
Anthracene: A simpler polycyclic aromatic hydrocarbon with fewer functional groups.
Chrysene: A polycyclic aromatic hydrocarbon with a similar ring structure but different functional groups.
Uniqueness
3-Hydroxy-5,5-dimethyl-11-oxo-5H,11H-6,8-dioxa-benzo(a)anthracene-9-carboxylic acid is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
52156-82-8 |
|---|---|
Formule moléculaire |
C19H14O6 |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
3-hydroxy-5,5-dimethyl-11-oxoisochromeno[4,3-g]chromene-9-carboxylic acid |
InChI |
InChI=1S/C19H14O6/c1-19(2)13-5-9(20)3-4-10(13)11-6-12-14(21)7-17(18(22)23)24-15(12)8-16(11)25-19/h3-8,20H,1-2H3,(H,22,23) |
Clé InChI |
KQYUGGJAISZWOF-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)O)C3=C(O1)C=C4C(=C3)C(=O)C=C(O4)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-amino-12-hydroxy-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5-triazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraene-8-carboxamide](/img/structure/B12799902.png)
